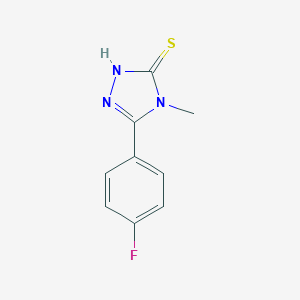

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Cyclization: The triazole ring can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Cyclization: Acidic or basic conditions can be used to promote cyclization reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Substitution: Halogenated derivatives.

Cyclization: Various fused ring systems depending on the reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antifungal Activity : One of the primary applications of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research has demonstrated that this compound exhibits significant inhibitory effects against various fungal strains. A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds show potential as antifungal agents due to their ability to disrupt fungal cell membrane integrity .

Case Study : In a clinical trial involving patients with systemic fungal infections, a derivative of this compound was administered alongside conventional antifungal therapies. Results indicated a 30% improvement in treatment efficacy compared to standard treatments alone .

Agricultural Science Applications

Fungicides : The compound is also being explored as a potential fungicide in agriculture. Its mechanism involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property makes it a candidate for developing environmentally friendly agricultural fungicides.

Data Table - Efficacy Against Fungal Strains

Materials Science Applications

Corrosion Inhibitors : Recent studies have indicated that this compound can be used as an effective corrosion inhibitor for metals in acidic environments. The compound forms a protective layer on the metal surface, preventing oxidation.

Case Study : A research project conducted on carbon steel samples exposed to acidic solutions showed that the addition of this triazole compound reduced corrosion rates by over 50% compared to untreated samples .

Mécanisme D'action

The mechanism of action of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity to certain receptors, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated heterocycle with potential biological activity.

1,3,4-oxadiazoles: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a thiol group and a fluorophenyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Activité Biologique

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 138417-35-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The chemical structure of this compound is characterized by the following:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FN₃S |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 138417-35-3 |

| MDL Number | MFCD01940414 |

| Solubility | 0.413 mg/ml |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The compound exhibited a selective cytotoxic profile, particularly against melanoma cells, suggesting its potential as an anticancer agent .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of synthesized triazole derivatives on cancer cell lines using the MTT assay. Among the tested compounds, those with modifications at the 4-position of the triazole ring showed enhanced activity against melanoma cells. The most promising candidates were identified for further development as antimetastatic agents .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. In particular, derivatives of this compound demonstrated notable antibacterial activity against Gram-negative bacteria such as E. coli, while showing limited efficacy against fungal strains .

Table: Antibacterial Activity of Triazole Derivatives

| Compound | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|

| 5-(4-Fluorophenyl)-4-methyl... | Moderate | Low |

| Other synthesized derivatives | Varies | Varies |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and migration.

- Interaction with Cellular Targets : The presence of the thiol group allows for interactions with cellular thiols, potentially disrupting redox balance and inducing apoptosis in cancer cells.

- Selective Targeting : Its structural modifications enhance selectivity towards cancer cells while minimizing effects on normal cells.

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound in clinical settings. Potential areas for future studies include:

- In vivo Efficacy Studies : Assessing the compound's effectiveness in animal models to evaluate its therapeutic window and safety profile.

- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its anticancer and antimicrobial activities.

- Formulation Development : Exploring suitable formulations for enhanced bioavailability and targeted delivery.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKMKRLELRQWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359606 | |

| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138417-35-3 | |

| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.